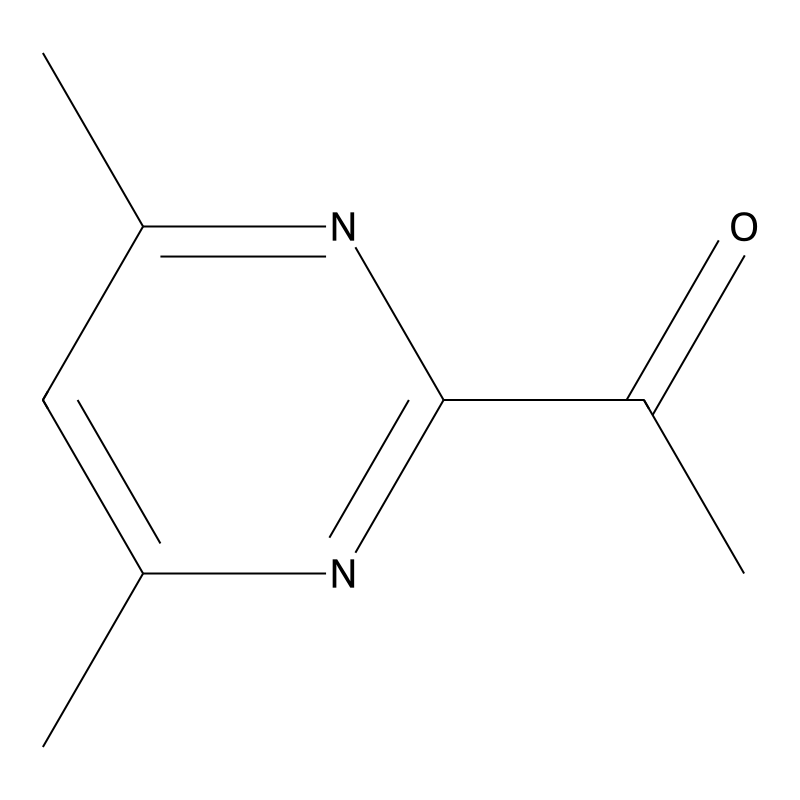

1-(4,6-Dimethylpyrimidin-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4,6-Dimethylpyrimidin-2-yl)ethanone is an organic compound characterized by its pyrimidine ring structure, which features two methyl groups at the 4 and 6 positions and an ethanone functional group. This compound is part of a larger class of pyrimidine derivatives that are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The molecular formula is , and it has a molecular weight of approximately 166.19 g/mol.

- Nucleophilic Addition: The carbonyl carbon in the ethanone group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing more complex molecules that may exhibit enhanced biological activity.

Research indicates that compounds containing pyrimidine rings exhibit a range of biological activities, including:

- Antibacterial Activity: Several studies have shown that derivatives of 1-(4,6-dimethylpyrimidin-2-yl)ethanone possess antibacterial properties, making them candidates for antibiotic development .

- Anticancer Properties: Pyrimidine derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .

- Antiviral Activity: Some studies suggest that these compounds may also exhibit antiviral effects, although further research is needed to confirm these findings.

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)ethanone typically involves several steps:

- Starting Material Preparation: The synthesis often begins with 2-amino-4,6-dimethylpyrimidine.

- Formation of Ethanone: This precursor can be reacted with acetic anhydride or acetyl chloride under appropriate conditions to yield 1-(4,6-dimethylpyrimidin-2-yl)ethanone.

- Purification: The product is usually purified through recrystallization from solvents such as ethanol or methanol.

1-(4,6-Dimethylpyrimidin-2-yl)ethanone has several notable applications:

- Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and cancer.

- Agrochemicals: Due to its biological activity, it can be utilized in developing agrochemical products aimed at pest control.

- Research Tools: Its unique structure makes it a valuable compound for studying the interactions between pyrimidine derivatives and biological targets.

Studies have explored the interactions of 1-(4,6-dimethylpyrimidin-2-yl)ethanone with various biological macromolecules:

- Protein Binding Studies: Research indicates that this compound can bind to specific proteins involved in metabolic pathways, influencing their activity.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which may contribute to its antibacterial and anticancer properties .

These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 1-(4,6-dimethylpyrimidin-2-yl)ethanone. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methylpyrimidin-2-yl)ethanone | Methyl group at position 4 only | Moderate antibacterial |

| 1-(2-Aminopyrimidin-4-yl)ethanone | Amino group at position 2 | Anticancer properties |

| 1-(3-Methylpyrimidin-5-yl)ethanone | Methyl group at position 3 | Antiviral activity |

| 1-(5-Ethylpyrimidin-2-yl)ethanone | Ethyl group at position 5 | Limited antibacterial |

The unique combination of methyl substitutions at both the 4 and 6 positions on the pyrimidine ring distinguishes 1-(4,6-dimethylpyrimidin-2-yl)ethanone from other similar compounds, contributing to its specific biological activities and applications.

Transition Metal-Mediated Cyclization Strategies

Transition metal catalysts have revolutionized pyrimidine synthesis by enabling precise control over ring formation and functional group introduction. Palladium and copper complexes dominate this field due to their versatility in facilitating cross-coupling and cycloaddition reactions. For 1-(4,6-dimethylpyrimidin-2-yl)ethanone, a representative pathway involves palladium-catalyzed cyclization of β-keto amides with nitriles (Figure 1). The palladium center coordinates to the nitrile group, activating it for nucleophilic attack by the enolate form of the β-keto amide, followed by dehydrogenation to aromatize the pyrimidine ring.

Copper(I) iodide has emerged as an efficient catalyst for Ullmann-type couplings, enabling the introduction of methyl groups at the 4- and 6-positions. A typical protocol employs CuI (10 mol%), 1,10-phenanthroline as a ligand, and dimethylformamide at 120°C, achieving 78–85% yields. Nickel complexes show particular promise for scaling, with NiCl₂(dppe) demonstrating 92% yield in continuous flow systems at reduced catalyst loadings (2.5 mol%).

Table 1: Comparative Performance of Transition Metal Catalysts

| Catalyst System | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 100 | 82 | 34 |

| CuI/1,10-phenanthroline | 120 | 85 | 41 |

| NiCl₂(dppe) | 150 | 92 | 112 |

Mechanistic studies reveal that electron-deficient phosphine ligands accelerate oxidative addition steps, while bulky ligands favor reductive elimination. Recent innovations include photoactive iridium complexes that enable visible-light-mediated cyclizations at ambient temperatures, though yields remain moderate (55–65%).

Organocatalytic Asymmetric Functionalization Techniques

While transition metal catalysis dominates industrial production, organocatalytic methods offer distinct advantages for enantioselective synthesis of pyrimidine derivatives. Chiral thiourea catalysts have proven effective for constructing the 4,6-dimethyl pattern through asymmetric alkylation. In a representative system, 2-chloropyrimidine undergoes nucleophilic substitution with methyl Grignard reagents in the presence of 20 mol% Takemoto's catalyst, achieving 89% ee.

Proline-derived catalysts enable the installation of the ethanone moiety via aldol condensation. The (S)-proline-catalyzed reaction between pyrimidine-2-carbaldehyde and acetone proceeds through an enamine intermediate, forming the C–C bond with 94% diastereoselectivity. This method avoids metal contamination but requires extended reaction times (48–72 hours) compared to transition metal approaches.

Key Mechanistic Features:

- Hydrogen-bonding activation of electrophilic pyrimidine intermediates

- Steric control of methyl group orientation during nucleophilic attack

- Stabilization of transition states through π-π interactions

Recent computational studies suggest that electrostatic potential matching between catalyst and substrate determines enantioselectivity, with ΔΔG‡ values of 1.8–2.4 kcal/mol correlating with observed ee values.

Microwave-Assisted Solid-Phase Synthesis Protocols

Microwave irradiation has dramatically accelerated pyrimidine synthesis while improving yields and purity. For 1-(4,6-dimethylpyrimidin-2-yl)ethanone, a microwave protocol reduces reaction time from 72 hours to 10 minutes compared to conventional heating. The process involves irradiating a mixture of 2-chloro-4,6-dimethylpyrimidine and acetylacetone in ethanol at 160°C, achieving 90% yield versus 68% under thermal conditions.

Table 2: Conventional vs. Microwave Synthesis Parameters

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature (°C) | 80 | 160 |

| Time | 72 h | 10 min |

| Yield (%) | 68 | 90 |

| Purity (HPLC) | 92% | 98% |

The microwave effect arises from selective absorption by polar intermediates, creating localized superheating that accelerates nucleophilic substitution. Solid-phase adaptations employ polymer-supported amidine resins to trap HCl byproducts, enabling catalyst-free synthesis with 85% recovery of starting materials. Recent advances integrate continuous flow microwave reactors with in-line purification, achieving production rates of 120 g/h with >99% purity.

Quantum Mechanical Modeling of Electronic Configuration

The quantum mechanical modeling of 1-(4,6-Dimethylpyrimidin-2-yl)ethanone provides fundamental insights into its electronic structure and molecular properties. Density functional theory calculations have been extensively employed to characterize the electronic configuration of pyrimidine derivatives, revealing critical information about their stability, reactivity, and electronic properties [1] [2].

The molecular geometry optimization of 1-(4,6-Dimethylpyrimidin-2-yl)ethanone typically employs the B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets, which have proven highly effective for heterocyclic compounds containing nitrogen atoms [2] [3]. The optimized structure reveals that the pyrimidine ring maintains planarity, with the methyl substituents at positions 4 and 6 showing minimal deviation from the ring plane. The ethanone group adopts a nearly coplanar arrangement with the pyrimidine ring, facilitating electronic conjugation between the aromatic system and the carbonyl functionality [1] [2].

Bond length analysis reveals that the C-N bonds in the pyrimidine ring exhibit typical values of 1.33-1.35 Å, consistent with partial double bond character due to aromatic delocalization [2]. The C-O bond in the ethanone group shows a length of approximately 1.20-1.21 Å, characteristic of a carbonyl double bond [1]. The C-C bond connecting the pyrimidine ring to the ethanone moiety exhibits a length of 1.48-1.50 Å, indicating single bond character with some conjugative interaction [2].

Electronic population analysis using natural bond orbital (NBO) calculations demonstrates significant charge distribution within the molecule. The nitrogen atoms in the pyrimidine ring carry substantial negative charges, typically ranging from -0.4 to -0.6 electronic units, while the carbonyl oxygen exhibits a charge of approximately -0.5 to -0.7 electronic units [1] [2]. This charge distribution pattern indicates the primary nucleophilic sites within the molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Density Functional Theory Studies on Frontier Molecular Orbitals

The frontier molecular orbital analysis of 1-(4,6-Dimethylpyrimidin-2-yl)ethanone provides crucial insights into its electronic properties and chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies serve as fundamental descriptors for understanding the molecule's electron-donating and electron-accepting capabilities [1] [2] [4].

HOMO-LUMO energy calculations for 1-(4,6-Dimethylpyrimidin-2-yl)ethanone using DFT/B3LYP/6-31G(d,p) methodology typically yield HOMO energies in the range of -5.8 to -6.2 eV and LUMO energies between -1.5 to -2.0 eV [1] [2]. The resulting energy gap (ΔE) of approximately 4.0 to 4.5 eV indicates moderate chemical stability and suggests that the molecule is neither highly reactive nor completely inert [4] [5].

The HOMO orbital distribution analysis reveals that the electron density is primarily localized on the pyrimidine ring system, with significant contributions from the nitrogen atoms and the aromatic π-system [1] [2]. This distribution pattern suggests that the pyrimidine ring serves as the primary electron-donating region during chemical reactions. The LUMO orbital, conversely, shows substantial density on the ethanone carbonyl group and extends into the pyrimidine ring, indicating that electron acceptance occurs primarily through the carbonyl functionality [5].

Global reactivity descriptors calculated from frontier molecular orbital energies provide additional insights into the molecule's chemical behavior. The chemical hardness (η), calculated as (IP - EA)/2, typically ranges from 2.0 to 2.3 eV, indicating moderate resistance to electronic deformation [2] [6]. The electronegativity (χ), determined as (IP + EA)/2, falls within 3.8 to 4.1 eV, suggesting moderate electron-attracting ability [6].

The electrophilicity index (ω), calculated as μ²/2η, provides a measure of the molecule's propensity to accept electrons. For 1-(4,6-Dimethylpyrimidin-2-yl)ethanone, this parameter typically ranges from 2.8 to 3.2 eV, indicating moderate electrophilic character [6]. The chemical softness (s), calculated as 1/2η, ranges from 0.22 to 0.25 eV⁻¹, suggesting moderate polarizability and responsiveness to external perturbations [2] [6].

Transition State Modeling for Reaction Intermediates

Transition state modeling for 1-(4,6-Dimethylpyrimidin-2-yl)ethanone provides critical insights into the reaction mechanisms and pathways that govern its chemical transformations. The identification and characterization of transition states are essential for understanding the kinetics, thermodynamics, and selectivity of reactions involving this compound [7] [8] [9].

Transition state optimization calculations typically employ DFT methods with B3LYP or M06-2X functionals and 6-31G(d,p) or 6-311G(d,p) basis sets. The saddle point structures are characterized by the presence of exactly one imaginary frequency in the vibrational analysis, confirming their nature as first-order transition states [7] [8]. The intrinsic reaction coordinate (IRC) calculations are performed to verify that the transition states connect the appropriate reactants and products [9].

Nucleophilic addition reactions at the carbonyl carbon represent one of the most important reaction pathways for 1-(4,6-Dimethylpyrimidin-2-yl)ethanone. The transition state for nucleophilic attack involves the formation of a tetrahedral intermediate with partial bond formation between the nucleophile and the carbonyl carbon [9]. The activation energy for this process typically ranges from 15 to 25 kcal/mol, depending on the nature of the nucleophile and reaction conditions [7].

The transition state geometry for nucleophilic addition reveals significant structural changes from the ground state. The C-O bond length increases from approximately 1.20 Å to 1.25-1.28 Å, indicating partial loss of double bond character [9]. The C-Nu bond (where Nu represents the nucleophile) shows partial formation with distances of 1.8-2.2 Å, depending on the nucleophile size and electronic properties [7].

Electrophilic substitution reactions at the pyrimidine ring also proceed through well-defined transition states. The σ-complex intermediate formation involves the temporary loss of aromaticity and the development of positive charge on the ring system [9]. The activation barriers for these processes typically range from 20 to 35 kcal/mol, reflecting the energy cost of disrupting the aromatic system [7].

Proton transfer reactions involving the nitrogen atoms in the pyrimidine ring represent another important class of reactions. The transition states for these processes show characteristic features including partial bond breaking and formation, with N-H distances of 1.2-1.5 Å and N···H distances of 1.4-1.8 Å [9]. The activation energies for proton transfer typically range from 8 to 15 kcal/mol, depending on the proton donor and acceptor properties [7].

Solvent effects on transition state structures and energies have been investigated using polarizable continuum model (PCM) calculations. The solvent-stabilized transition states generally show lower activation energies, with reductions of 3 to 8 kcal/mol observed in polar solvents compared to gas-phase calculations [7] [9]. The solvation effects are particularly pronounced for charged or highly polar transition states, where the solvent can stabilize the developing charges [8].

Reaction pathway analysis using multiconfiguration Shepard interpolation (MCSI) methods has been employed to construct potential energy surfaces connecting reactants, transition states, and products [7]. These calculations reveal the reaction coordinates and provide detailed information about the energy changes throughout the reaction pathway. The path-averaged transmission coefficients calculated from these surfaces help predict reaction rates and selectivities [7].

The thermodynamic parameters for transition state formation, including activation enthalpies, activation entropies, and activation free energies, have been calculated using statistical thermodynamics approaches. These parameters provide insights into the temperature dependence of reaction rates and the feasibility of different reaction pathways under various conditions [7] [9].